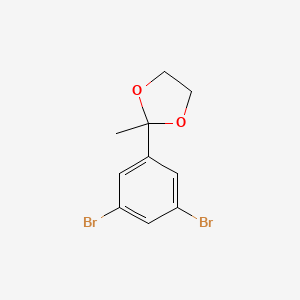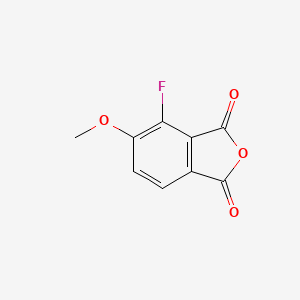
Methyl 3-bromo-4-((dimethylamino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-((dimethylamino)methyl)benzoate: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromine atom and a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Bromination of Methyl 4-((dimethylamino)methyl)benzoate:
Starting Material: Methyl 4-((dimethylamino)methyl)benzoate.
Reagent: Bromine (Br2).
Solvent: Acetic acid.
Conditions: The reaction is typically carried out at room temperature, and the bromine is added dropwise to the solution of the starting material in acetic acid. The reaction mixture is then stirred until the bromination is complete.
-
Industrial Production Methods:
- The industrial production of Methyl 3-bromo-4-((dimethylamino)methyl)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.
-
Suzuki-Miyaura Coupling:
Reagents: Boronic acids or boronate esters.
Catalyst: Palladium-based catalysts.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.
Products: Biaryl compounds where the bromine atom is replaced by an aryl group.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: The reaction is typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.
Products: Reduced derivatives where the ester group is converted to an alcohol.
Scientific Research Applications
Chemistry:
- Methyl 3-bromo-4-((dimethylamino)methyl)benzoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various coupling reactions.
Biology:
- This compound can be used in the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties and can be investigated for potential therapeutic applications.
Medicine:
- In medicinal chemistry, this compound can serve as an intermediate in the synthesis of drugs. Its structural features make it a valuable scaffold for the development of new pharmaceuticals.
Industry:
- The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((dimethylamino)methyl)benzoate depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The dimethylaminomethyl group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
-
Methyl 4-bromo-3-methylbenzoate:
- Similar structure but with a methyl group instead of a dimethylaminomethyl group.
- Used in similar synthetic applications and coupling reactions.
-
Methyl 4-(bromomethyl)benzoate:
- Contains a bromomethyl group instead of a dimethylaminomethyl group.
- Employed in the synthesis of various organic compounds and as an intermediate in drug development.
Uniqueness:
- Methyl 3-bromo-4-((dimethylamino)methyl)benzoate is unique due to the presence of the dimethylaminomethyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(dimethylamino)methyl]benzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)7-9-5-4-8(6-10(9)12)11(14)15-3/h4-6H,7H2,1-3H3 |
InChI Key |
KQMNZHGWOXPPPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-7-cyclobutyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8312345.png)






![2-(3-trifluoromethyl-benzyl)-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8312405.png)

